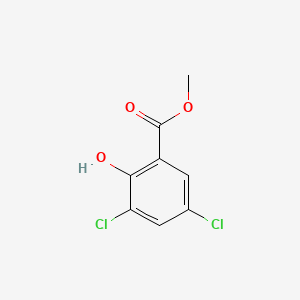

methyl 3,5-dichloro-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPHSUSTKMYQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064747 | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-87-3 | |

| Record name | Methyl 3,5-dichloro-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007606873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3,5 Dichloro 2 Hydroxybenzoate

Esterification Pathways from Substituted Salicylic (B10762653) Acids

The final step in one of the most common synthetic routes to methyl 3,5-dichloro-2-hydroxybenzoate is the esterification of its corresponding carboxylic acid, 3,5-dichlorosalicylic acid.

Fischer-Speier esterification is a classical and widely employed method for converting carboxylic acids into esters. cerritos.eduathabascau.ca This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. athabascau.ca For the synthesis of this compound, the precursor 3,5-dichlorosalicylic acid is reacted with methanol (B129727).

The reaction is an equilibrium process. athabascau.ca To drive the reaction toward the formation of the ester product, an excess of methanol is often used, which can also serve as the reaction solvent. operachem.com The water produced during the reaction can be removed to further shift the equilibrium to the right, for instance by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) or benzene (B151609). operachem.com

The choice of acid catalyst is crucial for the reaction's efficiency. Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.comgoogle.com The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate. rsc.org A general procedure involves dissolving the substituted salicylic acid in methanol, adding a catalytic amount of the acid, and heating the mixture at reflux for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). google.comrsc.org

| Catalyst | Typical Solvent | Reaction Conditions | Key Findings/References |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux, 2-6 hours | A common and cost-effective catalyst for esterifying benzoic acid derivatives. google.comrsc.org |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol or Toluene | Reflux, often with a Dean-Stark trap to remove water. | A solid catalyst that is easier to handle than sulfuric acid. operachem.comgoogle.com |

| Boron Trifluoride (BF₃) | Methanol | Reflux, 1 hour | An effective Lewis acid catalyst for the esterification process. operachem.com |

| Thionyl Chloride (SOCl₂) | Methanol | Cooled to 0°C, then heated to 70°C. | Used for converting 4-fluoro-3-hydroxy-benzoic acid to its methyl ester. |

Precursor Synthesis and Functional Group Transformations

The synthesis of the direct precursor, 3,5-dichlorosalicylic acid, requires careful control of functional group transformations, including protection-deprotection strategies and regioselective chlorination.

In multi-step syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. tcichemicals.com In the synthesis of substituted salicylic acids, the phenolic hydroxyl group can interfere with certain reactions, such as those performed under strongly basic or organometallic conditions. Protecting this group allows for a broader range of chemical transformations on other parts of the molecule.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) (Bn) ethers. tcichemicals.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection). tcichemicals.com For example, benzyl ethers are stable to a wide range of non-reductive conditions but are easily removed by catalytic hydrogenation. tcichemicals.com Silyl ethers are commonly removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

A typical protection scheme for a hydroxybenzoic acid derivative might involve reacting it with benzyl bromide in the presence of a base like potassium carbonate to form the benzyl ether. rsc.org After subsequent reactions are completed, the benzyl group is removed to regenerate the free hydroxyl group.

| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Stable to acidic/basic hydrolysis, many oxidizing/reducing agents. | Catalytic Hydrogenation (e.g., H₂, Pd/C). tcichemicals.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Stable to most non-acidic conditions. More stable than TMS. | Fluoride ion source (e.g., TBAF) or acidic conditions. tcichemicals.comharvard.edu |

| Methoxymethyl (MOM) | MOM-Cl, Base (e.g., DIPEA) | Stable under basic and reducing conditions. | Acid-catalyzed hydrolysis. tcichemicals.com |

The introduction of chlorine atoms onto the aromatic ring is a key step in synthesizing the precursor 3,5-dichlorosalicylic acid from salicylic acid. This electrophilic aromatic substitution must be controlled to achieve the desired regiochemistry.

Direct chlorination of salicylic acid can yield 3,5-dichlorosalicylic acid. google.com The reaction can be carried out using chlorine gas in a suitable solvent, with the temperature controlled between 50-75°C to promote the desired dichlorination. google.com Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), can also be employed. In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the chlorine source.

Alternative chlorination reagents include N-chlorosuccinimide (NCS). For instance, 4-hydroxybenzoic acid has been chlorinated using NCS in the presence of a titanium tetrachloride (TiCl₄) catalyst. echemi.com The selection of the chlorinating agent and reaction conditions is critical to maximize the yield of the 3,5-dichloro isomer and minimize the formation of other chlorinated byproducts, such as 5-chlorosalicylic acid or trichlorinated species. google.comnih.gov

| Reagent | Substrate | Conditions | Product |

|---|---|---|---|

| Chlorine (Cl₂) | Salicylic Acid | 50-75°C, in concentrated H₂SO₄. google.com | 3,5-Dichlorosalicylic Acid |

| Sulfuryl Chloride (SO₂Cl₂) | 2-Amino-4-methylbenzoic acid | Solvent (e.g., CH₂Cl₂, DMF). google.com | 2-Amino-3,5-dichloro-4-methylbenzoic acid |

| N-Chlorosuccinimide (NCS) | 4-Hydroxybenzoic acid | TiCl₄ catalyst, CH₂Cl₂, room temperature. echemi.com | Methyl 3,5-dichloro-4-hydroxybenzoate |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. This involves using less hazardous materials, preventing waste, and improving energy efficiency.

Applying green chemistry to the synthesis of this compound focuses on modifying traditional methods to be more sustainable.

Solvent-Free Approaches: In the context of Fischer esterification, a solvent-free approach can be realized by using a large excess of methanol, which acts as both a reactant and the reaction medium. This eliminates the need for an additional organic solvent like toluene. To further enhance the green credentials of this step, heterogeneous solid acid catalysts could replace homogeneous mineral acids like H₂SO₄. Solid catalysts can be easily filtered out of the reaction mixture and potentially recycled, simplifying purification and reducing acidic waste streams.

Aqueous Medium Reactions: Performing reactions in water is a primary goal of green chemistry. However, the low solubility of organic precursors like 3,5-dichlorosalicylic acid in water presents a significant challenge. bmgforming.com Research into conducting organic reactions in aqueous media often explores the use of phase-transfer catalysts or surfactants to facilitate the interaction between aqueous and organic phases. While specific examples for this synthesis are not prevalent, the principles of Kolbe-Schmitt carboxylation, which can be performed under high pressure in aqueous or solvent-based systems to carboxylate phenols, demonstrate that reactions on such substrates can be adapted to aqueous environments. google.com The development of water-tolerant catalysts and reaction systems remains an active area of research that could provide future pathways for the aqueous synthesis of this and related compounds.

| Synthetic Step | Traditional Method | Potential Green Alternative | Advantage |

|---|---|---|---|

| Esterification | H₂SO₄ in organic solvent (e.g., Toluene). operachem.com | Use of excess methanol as solvent and a recyclable solid acid catalyst. | Eliminates hazardous solvents, reduces acidic waste, simplifies catalyst recovery. |

| Chlorination | Cl₂ gas or SO₂Cl₂ in chlorinated solvents. google.com | Catalytic systems in aqueous media or use of safer chlorinating agents. | Reduces use of toxic reagents and volatile organic compounds (VOCs). |

| Overall Process | Batch processing with significant workup steps. | Microwave-assisted synthesis or continuous flow reactors. | Reduces reaction times, improves energy efficiency, enhances safety and control. |

Atom Economy and Waste Minimization Strategies

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. For the synthesis of this compound, a compound of interest in various chemical sectors, applying these green chemistry metrics is crucial for developing environmentally benign and economically viable production methods. This section explores the theoretical application of these principles to a plausible synthetic pathway for this compound, focusing on quantitative analysis of atom economy and qualitative strategies for waste reduction.

A common and logical synthetic route to this compound involves a two-step process: the carboxylation of 2,4-dichlorophenol (B122985) to form 3,5-dichloro-2-hydroxybenzoic acid, followed by the esterification of the carboxylic acid with methanol.

Analysis of a Plausible Synthetic Route

Step 1: Carboxylation of 2,4-Dichlorophenol

A well-established method for introducing a carboxyl group onto a phenol (B47542) ring is the Kolbe-Schmitt reaction. In this process, a phenoxide is treated with carbon dioxide under pressure and heat. For 2,4-dichlorophenol, the reaction would proceed as follows:

Reaction: 2,4-Dichlorophenol is first converted to its sodium salt, sodium 2,4-dichlorophenoxide, by reacting with a base like sodium hydroxide (B78521). This salt then reacts with carbon dioxide, and subsequent acidification yields 3,5-dichloro-2-hydroxybenzoic acid.

Step 2: Esterification of 3,5-Dichloro-2-Hydroxybenzoic Acid

The resulting 3,5-dichloro-2-hydroxybenzoic acid can then be esterified with methanol, typically using an acid catalyst such as sulfuric acid, in what is known as a Fischer esterification.

Reaction: 3,5-Dichloro-2-hydroxybenzoic acid reacts with methanol in the presence of an acid catalyst.

Stoichiometry: The reaction is: C₇H₄Cl₂O₃ + CH₃OH → C₈H₆Cl₂O₃ + H₂O

Atom Economy Calculations

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed two-step synthesis of this compound, the atom economy of each step can be analyzed.

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Carboxylation | 2,4-Dichlorophenol (C₆H₄Cl₂O) + Carbon Dioxide (CO₂) | 3,5-Dichloro-2-hydroxybenzoic acid (C₇H₄Cl₂O₃) | None (in the ideal reaction) | 100% |

| Esterification | 3,5-Dichloro-2-hydroxybenzoic acid (C₇H₄Cl₂O₃) + Methanol (CH₃OH) | This compound (C₈H₆Cl₂O₃) | Water (H₂O) | 92.4% |

Detailed Calculation for Esterification:

Molecular Weight of this compound (C₈H₆Cl₂O₃): 221.04 g/mol . nih.gov

Molecular Weight of 3,5-Dichloro-2-hydroxybenzoic acid (C₇H₄Cl₂O₃): 207.01 g/mol .

Molecular Weight of Methanol (CH₃OH): 32.04 g/mol .

Molecular Weight of Water (H₂O): 18.02 g/mol .

Atom Economy = [221.04 / (207.01 + 32.04)] x 100 = (221.04 / 239.05) x 100 ≈ 92.4%

The carboxylation step, being an addition reaction, exhibits a theoretical atom economy of 100%, which is highly desirable. echemi.com The Fischer esterification has a slightly lower atom economy due to the formation of water as a byproduct. While a high atom economy is a good indicator of a green process, it does not account for reaction yield, solvent use, or energy consumption.

Waste Minimization Strategies

Beyond theoretical atom economy, practical waste minimization is crucial for the sustainable synthesis of this compound. Several strategies can be employed:

Catalyst Selection and Recycling: In the esterification step, using a solid acid catalyst instead of a homogeneous catalyst like sulfuric acid can simplify purification and allow for catalyst recovery and reuse. This minimizes the generation of acidic waste streams.

Solvent Management: The choice of solvent is critical. Ideally, reactions should be conducted in greener solvents or, if possible, in solvent-free conditions. For the Kolbe-Schmitt reaction, the use of a recyclable solvent is preferable. In the esterification, using an excess of methanol can serve as both a reactant and a solvent, and any unreacted methanol can be recovered through distillation and reused.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can maximize the yield and selectivity towards the desired product, thereby reducing the formation of byproducts and the amount of unreacted starting materials that need to be separated and potentially discarded.

Byproduct Valorization: The only significant byproduct in the ideal synthetic route is water, which is benign. However, if side reactions occur, strategies to convert byproducts into valuable chemicals should be explored.

By integrating high atom economy reactions with effective waste minimization strategies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and efficient manufacturing process.

Rigorous Spectroscopic and Structural Elucidation of Methyl 3,5 Dichloro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. For methyl 3,5-dichloro-2-hydroxybenzoate, a ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl ester protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would serve to confirm the compound's structure.

Despite a thorough search of available scientific literature, specific experimental ¹H NMR data for this compound could not be located.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within a molecule, such as those in carbonyl groups, aromatic rings, or alkyl chains. An analysis of this compound would reveal unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzene (B151609) ring, and the methyl carbon.

Specific experimental ¹³C NMR spectral data for this compound are not publicly available in the searched databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the C=O stretch of the ester group, C-O stretches, C-Cl stretches, and various vibrations associated with the substituted aromatic ring. vscht.cz

A detailed experimental IR spectrum with specific absorption frequencies (cm⁻¹) for this compound was not found in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. An electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment peaks resulting from the characteristic cleavage of the ester group or loss of chlorine atoms.

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, could not be retrieved from the searched scientific databases.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique would provide precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions of this compound. Such studies are crucial for understanding the compound's solid-state properties.

A search of crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound.

Mechanistic Insights into Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Mechanisms

While specific kinetic studies on methyl 3,5-dichloro-2-hydroxybenzoate are not extensively documented in publicly available literature, its reaction mechanisms can be inferred from studies on analogous compounds, particularly methyl salicylate (B1505791). The hydrolysis of the ester group is a key reaction pathway.

The base-catalyzed hydrolysis of methyl salicylate, for instance, proceeds via a nucleophilic acyl substitution mechanism. youtube.comresearchgate.net The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com In the case of methyl salicylate, this intermediate is dianionic due to the prior deprotonation of the acidic phenolic hydroxyl group by the base. youtube.com The intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and reforming the carbonyl double bond, which results in the formation of a carboxylate. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide to yield the final salicylic (B10762653) acid product. miracosta.eduslideshare.net

Studies on methyl salicylate have shown that the ortho-hydroxyl group is essential for its hydrolysis, likely due to the formation of an intramolecular hydrogen bond. nih.gov The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to the non-chlorinated analogue. The hydrolysis can be described in a stepwise fashion, as detailed in the table below.

Table 1: Postulated Mechanism for Base-Catalyzed Hydrolysis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | This compound, Hydroxide ion | 3,5-dichloro-2-phenoxide methylbenzoate |

| 2 | Nucleophilic Attack | Intermediate from Step 1, Hydroxide ion | Dianionic tetrahedral intermediate |

| 3 | Leaving Group Elimination | Dianionic tetrahedral intermediate | 3,5-dichloro-2-hydroxybenzoate dianion, Methanol (B129727) |

Derivatization Reactions of the Benzoate Moiety

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. The hydroxyl and ester groups are primary targets for derivatization.

While the hydroxyl group can be alkylated, the benzene ring itself is also susceptible to alkylation under certain conditions, a reaction well-documented for related salicylic acids. whiterose.ac.uk For example, Friedel-Crafts alkylation of salicylic acid can be achieved using various alkylating agents in the presence of a strong acid catalyst like sulfuric acid. whiterose.ac.uk A specific example of introducing an alkyl group to a similar chemical scaffold is the treatment of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with propan-2-ol and sulfuric acid at 80°C, which introduces an isopropyl group onto the benzene ring. mdpi.com Such reactions demonstrate that the aromatic ring can be functionalized despite the presence of deactivating chloro-substituents.

The methyl ester group of this compound can undergo several useful transformations.

Hydrolysis: As discussed in section 4.1, the most common functionalization is hydrolysis to the corresponding carboxylic acid, 3,5-dichlorosalicylic acid. chemicalbook.com This is typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidification. miracosta.eduslideshare.net

Esterification/Transesterification: The resulting carboxylic acid can be converted back into an ester. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro analogue can be esterified to their corresponding methyl esters using methanol with sulfuric acid as a catalyst. nih.gov This demonstrates the reversibility of the hydrolysis and the ability to introduce different alkyl groups to the ester functionality.

Amidation/Hydrazide Formation: The ester can be converted to other acid derivatives. A related methyl ester, methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, was converted to the corresponding hydrazide by reacting it with hydrazine (B178648) monohydrate in refluxing propan-2-ol. nih.gov This opens a pathway to synthesizing hydrazones and other amide-based derivatives. nih.govbohrium.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Alkylation | Benzene Ring | Propan-2-ol, H₂SO₄ | Isopropyl-substituted derivative | mdpi.com |

| Hydrolysis | Methyl Ester | NaOH, then H₂SO₄ | Carboxylic acid (3,5-Dichlorosalicylic acid) | miracosta.eduslideshare.netchemicalbook.com |

| Esterification | Carboxylic Acid (from hydrolysis) | Methanol, H₂SO₄ | Methyl Ester | nih.gov |

Degradation and Biotransformation Pathways

The environmental fate of this compound is determined by both microbial and abiotic processes that can transform its chlorinated aromatic structure.

Microbial degradation is a key process for the elimination of halogenated aromatic compounds from the environment. ethz.ch While direct pathways for this compound are not specified, the degradation of analogous compounds like dichlorobenzenes provides a strong model. nih.gov

The aerobic biodegradation of 1,3-dichlorobenzene, for example, is initiated by a dioxygenase enzyme that converts it to 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.govnih.gov This intermediate is then rearomatized to form 3,5-dichlorocatechol. nih.govnih.gov This catechol intermediate is a critical juncture in the pathway. A subsequent enzyme, a catechol 1,2-dioxygenase, cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage), yielding 2,4-dichloromuconate. nih.gov This product then enters central metabolic pathways. It is plausible that after initial hydrolysis of its ester group, this compound would be metabolized through a similar pathway involving initial oxidation and subsequent ring cleavage.

Table 3: Aerobic Microbial Degradation Pathway of 1,3-Dichlorobenzene

| Step | Reaction | Key Intermediate | Enzyme Class | Ref. |

|---|---|---|---|---|

| 1 | Dioxygenation | 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Dioxygenase | nih.govnih.gov |

| 2 | Dehydrogenation (Rearomatization) | 3,5-dichlorocatechol | Dehydrogenase | nih.govnih.gov |

In the absence of microbial activity, chlorinated compounds can undergo abiotic transformations through chemical processes such as hydrolysis, photolysis, and reduction. nih.gov

Reductive Dechlorination: A significant abiotic pathway is reductive dechlorination mediated by naturally occurring iron-containing minerals like magnetite, pyrite, and iron sulfides (FeS). frtr.gov These transformations are surface-catalyzed reactions where the chlorinated compound is reduced, and a chlorine atom is replaced by a hydrogen atom. frtr.gov This process is particularly relevant in anoxic environments like sediments and certain aquifers.

Hydrolysis: As a chemical reaction, hydrolysis involves the cleavage of chemical bonds by water. For a compound like this compound, this could involve the slow hydrolysis of the ester linkage or, under more forcing conditions, the potential hydrolytic displacement of a chlorine atom from the aromatic ring, although the latter is generally difficult.

Photolysis: Light-induced reactions can also contribute to the degradation of aromatic compounds. nih.gov This process requires the chemical to be in a location accessible to sunlight, such as surface waters or on soil surfaces. The absorption of UV light can lead to the cleavage of the carbon-chlorine bond, initiating degradation.

Table 4: Summary of Abiotic Transformation Processes

| Process | Description | Conditions | Potential Products | Ref. |

|---|---|---|---|---|

| Reductive Dechlorination | Abiotic transformation by iron-containing minerals. | Anoxic, presence of minerals (e.g., FeS, magnetite) | Monochloro- or non-chlorinated benzoates | frtr.gov |

| Hydrolysis | Cleavage of bonds by water. | Aqueous environment | 3,5-dichlorosalicylic acid (from ester hydrolysis) |

Theoretical and Computational Chemistry Studies of Methyl 3,5 Dichloro 2 Hydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

For methyl 3,5-dichloro-2-hydroxybenzoate, specific DFT studies detailing its electronic structure and reactivity parameters have not been published in peer-reviewed literature. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and then calculating the aforementioned electronic properties. The results would provide insights into which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), and thus predict its behavior in chemical reactions.

While specific research is lacking, some basic computational predictions are available from chemical suppliers. These provide a preliminary look at some of the molecule's properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.04 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| LogP (octanol-water partition coefficient) | 2.4856 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

These predicted values suggest that this compound is a moderately lipophilic molecule with some capacity for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for performing a detailed conformational analysis. The presence of a rotatable bond between the ester group and the benzene (B151609) ring, as well as the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, suggests that the molecule can exist in different spatial arrangements or conformations.

A typical MD simulation would place the molecule in a simulated environment (such as a solvent like water or in a vacuum) and calculate the forces between atoms to model their motion. By analyzing the trajectory of these movements, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions.

Currently, there are no published studies that have performed molecular dynamics simulations specifically for the conformational analysis of this compound.

Binding Affinity Prediction in Molecular Interactions

Predicting the binding affinity of a small molecule to a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. This is often achieved through molecular docking simulations, where the small molecule is computationally "placed" into the binding site of a larger molecule to predict its preferred orientation and the strength of the interaction.

For this compound, there are no specific molecular docking or binding affinity studies reported in the scientific literature. To conduct such a study, a specific biological target would first need to be identified. Then, computational tools would be used to predict how well the compound fits into the target's binding site and to estimate the binding free energy, which is a measure of the affinity. A more negative binding energy generally indicates a stronger and more stable interaction.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway a reaction will follow. This includes identifying any intermediate structures and determining the activation energy required for the reaction to proceed.

In the context of this compound, computational modeling could be used to study reactions such as its synthesis, hydrolysis of the ester, or electrophilic aromatic substitution. However, there is a lack of published research that applies computational modeling to elucidate the reaction mechanisms involving this specific compound.

Investigation of Derivatives and Analogues of Methyl 3,5 Dichloro 2 Hydroxybenzoate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of methyl 3,5-dichloro-2-hydroxybenzoate involves targeted chemical reactions to alter specific parts of the molecule. These modifications are crucial for understanding the structure-activity relationships of this class of compounds.

Modifications at the hydroxyl and ester groups of the parent compound are a key strategy in developing new derivatives. The hydroxyl group can be a target for etherification or other substitutions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides.

For instance, the synthesis of various carbamate (B1207046) anhydrovinblastine (B1203243) analogues has been a focus of research, where the core structure is modified to create a series of derivatives. nih.gov These synthetic efforts have led to the creation of compounds with altered biological activity profiles. nih.gov

A general approach to modifying the ester group involves the hydrolysis of the methyl ester to a carboxylic acid. This can be achieved under basic conditions, for example, using a sodium hydroxide (B78521) solution. google.com The resulting carboxylic acid can then be converted to other esters by reaction with different alcohols in the presence of an acid catalyst.

The number and position of halogen atoms on the benzene (B151609) ring significantly impact the compound's properties. The synthesis of analogues with different halogenation patterns is a critical area of investigation.

For example, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid has been achieved through a multi-step process starting from 2,5-dichlorophenol. google.com This process involves a carboxylation reaction under high pressure. google.com Similarly, methyl 2,5-dichlorobenzoate (B1240473) has been synthesized from 2,5-dichlorobenzoic acid and methanol (B129727). researchgate.net

Furthermore, methods have been developed for the synthesis of 2,6-dichloro-3-nitrobenzoic acid from 2,6-dichlorobenzoic acid, which can then be esterified to methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com These synthetic routes provide access to a variety of halogenated analogues for further study.

The following table summarizes some of the synthesized analogues and their key structural differences:

| Compound Name | Parent Compound | Modification |

| 3,6-Dichloro-2-hydroxybenzoic acid | 2,5-Dichlorophenol | Carboxylation and change in halogen position |

| Methyl 2,5-dichlorobenzoate | 2,5-Dichlorobenzoic acid | Esterification |

| Methyl 2,6-dichloro-3-nitrobenzoate | 2,6-Dichlorobenzoic acid | Nitration and esterification |

| 3,5-Dichloro-4-methylbenzoic acid | p-Methylbenzoic acid | Chlorination |

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For the analogues of this compound, these studies have provided valuable information for the design of new compounds with improved properties.

The biological activity of these analogues is highly dependent on their structural features. For example, in a series of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to strongly influence antiplasmodial activity and cytotoxicity. mdpi.com

Specifically, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were more active than their ortho-substituted counterparts. mdpi.com Replacing the piperazinyl moieties with amino groups led to a significant decrease in activity. mdpi.com Furthermore, the presence of a 4-fluorophenoxy substituent was generally found to be advantageous for antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

In another study on isoflavone (B191592) analogues, the introduction of fluoro, methoxyl, and amino substituents was investigated for their effect on antitumor activity. nih.gov The in vitro activity of these new derivatives was tested against various cancer cell lines, with some compounds showing potent growth inhibitory activity. nih.gov

The table below illustrates the impact of structural modifications on the biological activity of selected 2-phenoxybenzamide analogues against P. falciparum NF54.

| Compound | Key Structural Feature | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

| para-substituted N-Boc piperazinyl analogue | N-Boc piperazinyl at para position | 0.2690 | 461.0 |

| meta-substituted N-Boc piperazinyl analogue | N-Boc piperazinyl at meta position | 3.297 | 37.58 |

| 2-phenoxy analogue | Unsubstituted phenoxy group | 1.222 | - |

| 4-amino analogue | Amino group at position 4 | 51.49–51.85 | - |

For instance, the hydrolysis of ortho-hydroxyaryl esters has been studied to understand the role of the ortho-hydroxy group in intramolecular catalysis. rsc.org The pKa of the ortho-hydroxy group in methyl 3,5-dinitrosalicylate was determined to be 2.45, indicating its acidity. rsc.org The study of the hydrolysis of this and other salicylate (B1505791) esters revealed that while they are structurally similar, their reaction kinetics can differ, which is explained by differences in resonance stabilization and hydrogen bonding in the transition state. rsc.org

These findings highlight the subtle yet significant influence of substituents on the reactivity and molecular interactions of these compounds.

Enzyme Inhibition and Mechanistic Aspects of Biological Activity

Inhibition of Specific Enzyme Systems by Related Compounds

While direct studies on methyl 3,5-dichloro-2-hydroxybenzoate are specific to certain enzyme systems, the broader class of halogenated and non-halogenated hydroxybenzoic acids has been investigated against a range of enzymatic targets. This provides a framework for understanding the potential bioactivity of the title compound.

Studies specifically detailing the inhibition of the HsaD enzyme by this compound are not extensively covered in the available research. HsaD is a 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase, an enzyme involved in the cholesterol degradation pathway of Mycobacterium tuberculosis. As this pathway is crucial for the pathogen's survival, its enzymes are considered potential drug targets. The investigation of halogenated aromatic compounds as inhibitors for enzymes in such bacterial pathways is a common strategy in drug discovery.

4-Hydroxybenzoate (B8730719) 1-hydroxylase (EC 1.14.13.64) is an FAD-dependent monooxygenase that catalyzes the oxidative decarboxylation of 4-hydroxybenzoate to hydroquinone. wikipedia.org This enzyme is notably involved in the degradation pathway of 2,4-dichlorobenzoate, indicating its capacity to process halogenated substrates. wikipedia.org

The catalytic mechanism of a related enzyme, p-hydroxybenzoate hydroxylase (PHBH), is complex and involves significant conformational changes. nih.govnih.gov The enzyme must control solvent access to the active site; an initial, solvent-accessible step allows for the reduction of the flavin cofactor by NADPH, which is followed by a solvent-inaccessible step where the reduced flavin reacts with oxygen to hydroxylate the substrate. nih.gov This process involves the flavin ring swinging between an "in" and an "out" position, a dynamic process that is critical for catalysis. nih.govnih.gov Substrate binding occurs first at a surface site before the substrate slides into the active site in the protein's interior. nih.gov

Inhibition of this enzyme class can be achieved through multisubstrate analogs that mimic both the p-hydroxybenzoate substrate and the NADPH cofactor. acs.org For instance, compounds linking an aromatic moiety to a simplified nicotinamide (B372718) portion have been shown to be potent inhibitors of p-hydroxybenzoate hydroxylase. acs.org Given that 4-hydroxybenzoate 1-hydroxylase naturally processes dichlorinated benzoates, it is plausible that chlorinated hydroxybenzoates could act as inhibitors, potentially by binding to the active site and interfering with the precise conformational dynamics required for catalysis.

β-Ketoacyl-acyl carrier protein synthase III (ecKAS III or FabH) is a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway found in bacteria and plants. wikipedia.org It catalyzes the initial condensation reaction, combining acetyl-CoA with malonyl-[acyl carrier protein] (malonyl-ACP) to form acetoacetyl-ACP. wikipedia.orgnih.gov This step initiates the fatty acid elongation cycle, making ecKAS III a vital target for the development of novel antibiotics. nih.govjcu.edu.au

The enzyme's activity is subject to feedback inhibition by long-chain acyl-ACPs, the final products of the FAS-II pathway. nih.gov Kinetic studies have shown that acyl-ACPs are competitive inhibitors with respect to malonyl-ACP, suggesting they bind to the enzyme or the acyl-enzyme intermediate and prevent the condensation reaction. nih.gov

The search for non-natural, small-molecule inhibitors has been pursued through methods like in silico screening based on pharmacophore models derived from the enzyme's X-ray structure. nih.gov This approach has led to the identification of inhibitors, highlighting the potential for developing targeted antibiotics against ecKAS III. nih.gov While specific data on the inhibition by this compound is not available, the general principle of targeting this essential bacterial enzyme with small molecules is well-established.

SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, which are primarily located in the mitochondria. nih.gov Unlike other sirtuins that are potent deacetylases, SIRT5 preferentially removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues. mdpi.com Due to its role in regulating key metabolic pathways, SIRT5 has emerged as a potential therapeutic target for cancer and metabolic diseases. nih.govunimi.it

Recent studies have identified 2-hydroxybenzoic acid derivatives as a novel class of selective SIRT5 inhibitors. nih.govnih.gov Through thermal shift screening assays, a hit compound bearing the 2-hydroxybenzoic acid functional group was discovered to stabilize and moderately inhibit SIRT5, with high selectivity over other sirtuins like SIRT1, 2, and 3. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that both the carboxylic acid and the adjacent hydroxyl group are essential for maintaining inhibitory activity. nih.gov Lead optimization based on this scaffold led to the development of compounds with significantly improved potency. nih.govnih.gov

| Compound | SIRT5 IC₅₀ (μM) | Selectivity vs SIRT1/2/3 | Reference |

|---|---|---|---|

| Hit Compound 11 (a 2-hydroxybenzoic acid derivative) | Moderate | High | nih.gov |

| Optimized Compound 43 | 10-fold more potent than Hit 11 | Not specified | nih.govnih.gov |

| 3-thioureidopropanoic acid derivatives | ~3–4 | ~150–200-fold vs SIRT1/2/3/6 | mdpi.com |

Molecular Basis of Enzyme-Ligand Interactions

Understanding the specific molecular interactions between an inhibitor and its target enzyme is fundamental for explaining its mechanism of action and for guiding the design of more potent and selective compounds.

For SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold, molecular docking studies have provided key insights into their binding mode. nih.gov The carboxylate group of the inhibitor forms critical electrostatic interactions and hydrogen bonds with the side chains of Arg105 and Tyr102, which are located deep within the substrate-binding pocket of SIRT5. nih.gov Additionally, the adjacent 2-hydroxyl group forms a hydrogen bond with the backbone of Val221. nih.gov The necessity of this 2-hydroxybenzoic acid arrangement for SIRT5 inhibition has been confirmed through in vitro enzymatic assays. nih.gov

More broadly, the inclusion of halogen atoms, such as the two chlorine atoms in this compound, can significantly influence ligand binding. Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a backbone carbonyl oxygen. nih.gov Analysis of protein-ligand crystal structures shows that iodine and bromine are strong halogen bond donors, while chlorine's participation is also observed. nih.gov These interactions can be highly directional and contribute to the affinity and selectivity of a ligand. nih.gov For instance, in protein kinases, halogen bonds are frequently observed between a halogenated ligand and the hinge region of the enzyme. nih.gov

The dynamic nature of proteins, as seen with 4-hydroxybenzoate hydroxylase, also plays a crucial role in ligand interactions. nih.gov The binding of a ligand is not a simple lock-and-key event but often involves complex conformational changes in both the enzyme and the ligand, which are essential for catalysis and inhibition. nih.gov

Rational Design of Bioactive Scaffolds

Rational drug design leverages the understanding of biological targets and their mechanisms to create new therapeutic agents. For scaffolds based on hydroxybenzoic acid, this involves integrating knowledge of structure-activity relationships (SAR) and molecular interactions to optimize potency, selectivity, and pharmacokinetic properties.

The development of SIRT5 inhibitors from a 2-hydroxybenzoic acid hit is a clear example of this process. nih.gov Starting from a moderately active screening hit, a lead optimization program guided by molecular docking and SAR studies successfully produced a compound with a tenfold increase in potency. nih.govnih.gov A key strategy in rational design is the modification of functional groups to improve biological activity or drug-like properties. For instance, the hydroxyl group at the 2-position of a benzoic acid ring has been shown to have a strong positive effect on the inhibitory activity against α-amylase, while a hydroxyl at the 5-position has a negative effect. bohrium.comnih.gov

Computational techniques are central to modern rational design. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models help to identify the bioactive conformation of a ligand and predict the activity of new derivatives, thereby guiding synthetic efforts. nih.gov

Another important concept is the use of bioisosteres, which are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The carboxylic acid group, while often crucial for binding as seen with SIRT5, can be a liability for cell penetration due to its negative charge at physiological pH. researchgate.net A rational design strategy could involve replacing the carboxylic acid with a bioisosteric group, such as a tetrazole, to maintain the key interactions with the enzyme while improving cellular uptake. researchgate.net Such approaches are essential for transforming a bioactive scaffold into a viable drug candidate.

Environmental Fate and Degradation Research

The environmental persistence and ultimate fate of methyl 3,5-dichloro-2-hydroxybenzoate are dictated by a variety of biotic and abiotic transformation processes. Research into these pathways is crucial for understanding the compound's potential for accumulation and its long-term ecological impact. This section details the known and inferred biotransformation routes in anaerobic settings, its role within environmental organohalogen cycles, and the scientific methods employed to study its persistence.

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques (GC-MS, LC-MS/MS)

Chromatography, coupled with mass spectrometry, provides the high selectivity and sensitivity required for the analysis of trace levels of methyl 3,5-dichloro-2-hydroxybenzoate. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for its determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile or thermally labile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic behavior.

Derivatization: The hydroxyl group in this compound can be derivatized to form a more volatile ether or ester. For instance, methylation of the hydroxyl group can be performed. In studies of similar acidic compounds like chlorobenzoic acids, derivatization agents such as diazomethane (B1218177) have been used effectively before GC-MS analysis. researchgate.net This process converts the acidic proton into a methyl group, enhancing the compound's volatility.

Instrumentation and Separation: An application demonstrating the analysis of methyl esters of chlorinated pesticides utilized a Thermo Scientific TraceGOLD TG-5MS column, which successfully separated all components with excellent peak shape and resolution. gcms.cz A similar column could be employed for separating the derivatized this compound. The GC-MS system would typically operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Quantification: In a related study on metabolites, including 3,5-dichlorobenzoic acid, a GC-MS method was developed for quantification over a concentration range of 1-150 ng/mL, with good precision and accuracy. nih.gov This indicates that with proper method development, GC-MS can achieve low detection limits for chlorinated benzoic acid derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the technique of choice for analyzing a wide range of environmental contaminants and other compounds in complex matrices, often without the need for derivatization.

Separation: For the separation of hydroxybenzoic acid derivatives, reversed-phase chromatography is commonly used. A study on hydroxybenzoic acids in seaweed biostimulants employed a reversed-phase biphenyl (B1667301) stationary phase with a methanol (B129727)/water mobile phase acidified with formic acid. vu.edu.au This setup successfully separated isomers of hydroxybenzoic acid. vu.edu.au For this compound, a C18 column, such as a CORTECS UPLC C18+ Column, could provide efficient separation from matrix components. waters.com

Detection and Quantification: Detection is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for phenolic compounds. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. For monohydroxybenzoic acids, the characteristic MRM transition of m/z 137 → 93 has been used. vu.edu.au For this compound, specific precursor and product ion transitions would need to be determined through infusion experiments. A rapid LC-MS/MS assay for dihydroxybenzoic acids demonstrated good linearity (r > 0.998) and precision over concentration ranges of 20 - 2420 ng/mL. researchgate.net

The table below summarizes typical parameters for these chromatographic techniques.

| Parameter | GC-MS | LC-MS/MS |

| Derivatization | Often required (e.g., methylation) | Generally not required |

| Column | e.g., Thermo Scientific TraceGOLD TG-5MS | e.g., Reversed-phase C18 or Biphenyl |

| Mobile Phase | - | e.g., Methanol/Water with formic acid |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |

| Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Sensitivity | ng/mL range | Potentially sub-ng/L to µg/L range |

Spectroscopic Detection Methods

The primary spectroscopic detection method used in advanced analytical techniques for this compound is mass spectrometry (MS).

Mass Spectrometry (MS): When coupled with GC or LC, MS provides not only quantification but also structural information, confirming the identity of the analyte. In GC-MS with electron ionization, the molecule fragments in a predictable pattern, creating a unique mass spectrum that serves as a chemical fingerprint.

Tandem Mass Spectrometry (MS/MS): This technique, used with LC, offers an even higher degree of certainty. A specific precursor ion (the molecular ion or a primary fragment) is selected and then fragmented to produce product ions. The transition from a specific precursor to a specific product ion is highly characteristic of the analyte. For related haloquinones, tandem mass spectra revealed major product ions resulting from the loss of HX (where X is a halogen) and/or CO. umb.edu Similar fragmentation pathways would be expected for this compound, allowing for highly selective detection.

Sample Preparation and Matrix Effects in Environmental and Chemical Analysis

The goal of sample preparation is to extract the analyte from the sample matrix (e.g., soil, water, plasma) and concentrate it while removing interfering compounds. The complexity of the matrix can significantly impact the accuracy of the analysis, a phenomenon known as the matrix effect.

Extraction Techniques:

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquids. This was used in the analysis of related metabolites in plasma. nih.gov

Solid-Phase Extraction (SPE): A more modern and efficient technique. For compounds similar to this compound, Oasis HLB cartridges have been effective. nih.gov These cartridges can retain a broad range of compounds and can be washed with different solvents to selectively remove interferences. In the analysis of urinary benzodiazepines, a mixed-mode SPE sorbent (Oasis MCX) was used to reduce matrix effects compared to standard reversed-phase SPE. waters.com

Accelerated Solvent Extraction (ASE): For solid samples like soil, ASE can be used to efficiently extract analytes using solvents at elevated temperatures and pressures. This has been applied to the extraction of chlorobenzoic acids from contaminated soils. researchgate.net

Cleanup: After initial extraction, a cleanup step may be necessary to remove co-extracted matrix components that can interfere with the analysis.

Gel Permeation Chromatography (GPC): This technique was used to remove interfering compounds from soil extracts prior to GC-MS analysis of chlorobenzoic acids. researchgate.net

Resin Cleanup: C18-resins have been used in conjunction with SPE to further clean up sample extracts. nih.gov

Matrix Effects: Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS/MS. Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.

Mitigation Strategies: To compensate for matrix effects, several strategies can be employed. The use of stable isotope-labeled internal standards is a highly effective approach, as the internal standard experiences the same matrix effects as the analyte. Another common method is the use of matrix-matched calibration standards, where calibration standards are prepared in an extract of a blank matrix that is similar to the samples being analyzed. nih.gov The standard addition method, where known amounts of the standard are added to the actual samples, can also be used to correct for matrix effects and was employed for the quantification of haloquinones in drinking water. umb.edu

The following table outlines sample preparation methods for different matrices.

| Matrix | Extraction Method | Cleanup Method | Matrix Effect Mitigation |

| Water | Solid-Phase Extraction (SPE) with Oasis HLB cartridges nih.gov | C18-resin cleanup nih.gov | Standard addition method, umb.edu matrix-matched calibration nih.gov |

| Soil | Accelerated Solvent Extraction (ASE) researchgate.net | Gel Permeation Chromatography (GPC) researchgate.net | Use of internal standards |

| Plasma | Liquid-Liquid Extraction (LLE) nih.gov | - | Use of isotopically labeled internal standards |

Exploration of Non Medical Academic Applications

Role as Synthetic Intermediates for Complex Organic Molecules

The chemical architecture of methyl 3,5-dichloro-2-hydroxybenzoate makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of intricate molecular scaffolds.

A notable application of a closely related analogue is in the synthesis of novel heterocyclic compounds. Research has demonstrated the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promise as antimicrobial and anticancer agents. nih.govbohrium.comnih.gov In these syntheses, the dichlorinated hydroxyphenyl moiety, which can be derived from this compound, is a crucial component of the final molecule. The synthesis of a similar, non-chlorinated 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid begins with the corresponding methyl ester, suggesting a likely synthetic pathway for its dichlorinated counterpart that would involve this compound as a key precursor. nih.gov

The general synthetic strategy often involves the reaction of the aminophenol derivative (which could be formed from the reduction of a nitro-substituted precursor or other synthetic routes) with itaconic acid to form the pyrrolidinone ring. nih.gov The resulting 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can then be further modified. For instance, its esterification to the corresponding methyl ester, followed by reaction with hydrazine (B178648), yields a hydrazide. This hydrazide serves as a versatile intermediate for the synthesis of a wide array of hydrazones and other heterocyclic derivatives by condensation with various aldehydes and ketones. nih.govmdpi.com These complex molecules have been investigated for their biological activities, highlighting the importance of the initial dichlorinated hydroxyphenyl scaffold. nih.gov

Applications in Material Science Research

While direct applications of this compound in material science are not extensively documented, its structural motifs suggest potential for use in the development of functional polymers and materials. Salicylic (B10762653) acid and its derivatives have been explored as monomers for the synthesis of polyesters and other polymers with specific properties. nih.govacs.orgdigitellinc.comrsc.org

The presence of both a hydroxyl and a carboxylic acid (after hydrolysis of the ester) functional group allows for polycondensation reactions. The chlorine atoms on the aromatic ring can significantly influence the properties of the resulting polymer, such as its thermal stability, flame retardancy, and resistance to chemical degradation. The synthesis of salicylate-based poly(anhydride-esters) has been optimized for use as degradable biomaterials, and similar principles could be applied to dichlorinated analogues to tune the degradation rate and other material properties. nih.gov

Furthermore, the incorporation of halogen atoms into polymers is a known strategy to enhance their performance characteristics. The specific substitution pattern of this compound could lead to polymers with unique packing arrangements and intermolecular interactions, potentially resulting in materials with interesting optical or electronic properties. The synthesis of poly(vinyl alcohol)-salicylic acid conjugates has been reported for controlled drug release, and the use of a dichlorinated analogue could offer a way to modify the hydrophilicity and release kinetics of such systems. sapub.org

Research into functional analogues of salicylic acid has also touched upon their use in crop protection, where the substitution pattern on the aromatic ring is crucial for activity. mdpi.com This structure-activity relationship is a key principle in material science as well, where small changes in monomer structure can lead to large changes in the macroscopic properties of the material.

Utilization in Fundamental Chemical Kinetics and Mechanism Studies

The structure of this compound makes it an interesting substrate for fundamental studies in chemical kinetics and reaction mechanisms, particularly for ester hydrolysis. The rate of hydrolysis of the methyl ester is influenced by the electronic effects of the substituents on the aromatic ring and the presence of the ortho-hydroxyl group.

The two chlorine atoms are electron-withdrawing groups, which are expected to increase the electrophilicity of the ester's carbonyl carbon. This would make the ester more susceptible to nucleophilic attack by hydroxide (B78521) ions or water, thereby increasing the rate of hydrolysis compared to unsubstituted methyl salicylate (B1505791).

Furthermore, the ortho-hydroxyl group can participate in intramolecular catalysis, significantly accelerating the hydrolysis rate. This phenomenon has been studied in detail for aspirin (B1665792) and other salicylate esters. nih.gov The hydroxyl group can act as a general base to activate a water molecule for nucleophilic attack or, in its deprotonated form (phenoxide), act as a powerful intramolecular nucleophile.

| Compound | Substituents | Relative Rate of Alkaline Hydrolysis (Qualitative) | Reference |

|---|---|---|---|

| Methyl Salicylate | 2-OH | Base | researchgate.net |

| Methyl p-hydroxybenzoate | 4-OH | Slower than ortho- and meta-isomers | |

| Methyl m-hydroxybenzoate | 3-OH | - | |

| Methyl o-methoxybenzoate | 2-OCH3 | Faster than hydroxylated analogue | |

| Methyl 3,5-dinitrosalicylate | 2-OH, 3,5-di-NO2 | Significantly faster due to electron-withdrawing groups and intramolecular catalysis | rsc.org |

| This compound | 2-OH, 3,5-di-Cl | Expected to be faster than methyl salicylate due to electron-withdrawing Cl atoms | (inferred) |

Studies on the hydrolysis of methyl salicylate in the presence of amino acids have also highlighted the crucial role of the ortho-hydroxyl group in facilitating the reaction through intramolecular hydrogen bonding. nih.gov A mechanistic investigation of the hydrolysis of this compound would likely reveal a complex interplay between the electronic effects of the chlorine atoms and the intramolecular catalytic effect of the hydroxyl group. Such studies are fundamental to understanding how molecular structure dictates chemical reactivity.

Q & A

Q. What are the recommended synthetic routes for methyl 3,5-dichloro-2-hydroxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves chlorination of a precursor (e.g., methyl salicylate derivatives) followed by esterification. For example, chlorination can be achieved using Cl2 or SOCl2 under controlled temperatures (40–60°C) to avoid over-chlorination . Single-factor optimization experiments (e.g., varying reaction time, temperature, or stoichiometry) are critical to maximizing yield. Evidence from similar compounds (e.g., 3,5-dichlorobenzoyl chloride) suggests that side-chain chlorination precedes ring chlorination, with yields improving at 60–80°C . Post-synthesis, vacuum distillation or recrystallization from ethanol/water mixtures is recommended for purification .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and ester formation. Compare chemical shifts with PubChem data for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, δH ~10.5 ppm for phenolic -OH) .

- FTIR spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (ester C=O) and ~3400 cm<sup>−1</sup> (hydroxyl group) .

- Mass spectrometry : Molecular ion [M]<sup>+</sup> at m/z 235.93 (calculated for C8H5Cl2O3) .

- Melting point analysis : Compare with literature values (e.g., related compounds: 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard for resolving hydrogen bonding and molecular packing . For instance, graph set analysis (as in Etter’s formalism) can classify hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs in benzoic acid derivatives) . Crystallize the compound from dimethyl sulfoxide (DMSO) or acetonitrile to obtain suitable crystals.

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to byproducts, and how can they be mitigated?

Chlorination may yield regioisomers (e.g., 2,4-dichloro derivatives) due to electrophilic aromatic substitution directing effects. Monitor reaction progress via HPLC or TLC with UV detection . For example, optimizing Cl2 gas flow rate reduces dichlorination at unintended positions. Computational modeling (DFT) of intermediate stability can predict dominant pathways .

Q. What contradictions exist in spectral data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or polymorphism. For example, phenolic -OH proton shifts vary significantly in DMSO-d6 versus CDCl3 due to hydrogen bonding . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data. If crystal structures are unavailable, compare with NIST reference data for related compounds (e.g., 3,5-dichlorobenzoic acid) .

Q. What methodologies optimize the compound’s stability under varying storage conditions?

Degradation studies under thermal (40–80°C) and photolytic (UV light) stress identify major decomposition products (e.g., hydrolysis to 3,5-dichloro-2-hydroxybenzoic acid). Use accelerated stability testing (ICH Q1A guidelines) with LC-MS monitoring. Store the compound in amber glass under nitrogen at −20°C to prevent oxidation and moisture absorption .

Q. How can computational modeling predict biological activity or intermolecular interactions?

Docking studies (e.g., AutoDock Vina) can assess binding affinity to enzymes like cyclooxygenase (COX), leveraging structural similarity to salicylic acid derivatives . Molecular dynamics simulations reveal hydrogen-bonding networks influencing crystal packing, as seen in benzoic acid derivatives .

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

Low-level impurities (e.g., dichlorinated isomers) require ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS). Use a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.